

# An In-depth Technical Guide to the Discovery and Development of Carpindolol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carpindolol |           |
| Cat. No.:            | B1668581    | Get Quote |

A Note on the Subject: Initial research on "**Carpindolol**" reveals a limited public record of its developmental history, particularly concerning extensive clinical trials and detailed experimental protocols. **Carpindolol** is identified as a beta-blocker that also interacts with serotonin receptors.[1] However, the available scientific literature is not substantial enough to construct the in-depth technical guide requested.

In contrast, a closely related compound, Carvedilol, is a well-documented and widely used medication that aligns with the core characteristics of the user's query. Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity. Given the detailed technical requirements of this request and the wealth of available data for Carvedilol, this guide will focus on the discovery and history of Carvedilol development to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

#### Introduction to Carvedilol

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with vasodilating properties primarily attributed to its alpha-1 adrenergic receptor blockade. It is a racemic mixture of R(+) and S(-) enantiomers, each contributing to its unique pharmacological profile. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blocking effects. Carvedilol is indicated for the treatment of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.

# **Discovery and Developmental History**



The development of beta-blockers began with the synthesis of dichloroisoproterenol in 1958, which, despite its intrinsic sympathomimetic activity, proved the concept of beta-adrenergic receptor blockade. This led to the development of pronethalol and subsequently propranolol, the first clinically successful beta-blocker. Carvedilol was developed in the following decades as part of the effort to create beta-blockers with additional cardiovascular benefits.

Key milestones in the development of Carvedilol include:

- 1980s: Preclinical studies demonstrating Carvedilol's dual beta- and alpha-1 adrenergic receptor antagonism.
- Early 1990s: Initial clinical trials investigating its efficacy and safety in hypertension.
- Mid-1990s: The U.S. Carvedilol Heart Failure Trials Program, a series of landmark studies that established its benefit in reducing morbidity and mortality in patients with congestive heart failure.
- 1995: Approval by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension.
- 1997: FDA approval for the treatment of mild-to-severe congestive heart failure.
- 2003: FDA approval for left ventricular dysfunction following myocardial infarction.

## **Physicochemical Properties and Synthesis**

IUPAC Name: (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

CAS Number: 72956-09-3

Chemical Formula: C24H26N2O4

Molecular Weight: 406.48 g/mol

The synthesis of Carvedilol has been approached through various methods. A common synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. The initial patents for Carvedilol synthesis were filed in the late 1970s and early 1980s.



# **Pharmacodynamics**

Carvedilol's mechanism of action involves the blockade of both beta-1, beta-2, and alpha-1 adrenergic receptors.

- Beta-1 Receptor Blockade: Occurs in the heart, leading to a decrease in heart rate, myocardial contractility, and cardiac output. This reduces myocardial oxygen demand.
- Beta-2 Receptor Blockade: Can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels.
- Alpha-1 Receptor Blockade: Induces vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure.

This combination of effects makes Carvedilol particularly effective in the management of heart failure by reducing cardiac workload and improving systemic circulation.

### **Signaling Pathways**

The interaction of Carvedilol with adrenergic receptors modulates downstream signaling cascades. The blockade of beta-adrenergic receptors inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels and decreased protein kinase A (PKA) activity. The blockade of alpha-1 adrenergic receptors inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium release and protein kinase C (PKC) activation.





Click to download full resolution via product page

Caption: Carvedilol's inhibitory effects on adrenergic signaling pathways.

## **Pharmacokinetics**

The pharmacokinetic profile of Carvedilol is characterized by rapid absorption, extensive first-pass metabolism, and high protein binding.



| Parameter             | Value                       |
|-----------------------|-----------------------------|
| Bioavailability       | 25-35%                      |
| Time to Peak (Tmax)   | 1-2 hours                   |
| Protein Binding       | >98% (primarily to albumin) |
| Metabolism            | Hepatic (CYP2D6, CYP2C9)    |
| Elimination Half-life | 7-10 hours                  |
| Excretion             | Primarily fecal             |

#### **Preclinical Studies**

Preclinical evaluation of Carvedilol involved a range of in vitro and in vivo studies to characterize its pharmacological activity, safety, and pharmacokinetic profile.

### **Experimental Protocols**

**Receptor Binding Assays:** 

- Objective: To determine the binding affinity of Carvedilol for adrenergic receptors.
- Methodology: Radioligand binding assays were performed using cell membranes expressing human beta-1, beta-2, and alpha-1 adrenergic receptors. Membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for alpha-1, [¹²⁵l]iodocyanopindolol for beta receptors) and increasing concentrations of unlabeled Carvedilol. The amount of bound radioligand was measured, and the inhibition constant (Ki) was calculated.





Click to download full resolution via product page

**Caption:** Workflow for a typical receptor binding assay.

Animal Models of Hypertension and Heart Failure:

- Objective: To evaluate the in vivo efficacy of Carvedilol in relevant disease models.
- Methodology: Spontaneously hypertensive rats (SHR) were often used to study the
  antihypertensive effects of Carvedilol. For heart failure models, coronary artery ligation in
  rodents was a common method to induce myocardial infarction and subsequent left
  ventricular dysfunction. Animals were treated with Carvedilol or placebo, and key parameters
  such as blood pressure, heart rate, cardiac function (e.g., ejection fraction measured by
  echocardiography), and survival were monitored over time.

#### **Clinical Trials**

The clinical development of Carvedilol involved numerous trials that established its safety and efficacy in various cardiovascular conditions.

**Key Clinical Trials** 

| Trial Name                                                                                  | Patient Population                                                     | Key Findings                                                                          |
|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| U.S. Carvedilol Heart Failure<br>Trials Program                                             | Patients with mild, moderate, or severe chronic heart failure          | Carvedilol significantly reduced the risk of all-cause mortality and hospitalization. |
| COPERNICUS (Carvedilol<br>Prospective Randomized<br>Cumulative Survival)                    | Patients with severe chronic heart failure                             | Demonstrated a significant reduction in mortality in a high-risk patient population.  |
| CAPRICORN (Carvedilol Post-<br>Infarct Survival Control in Left<br>Ventricular Dysfunction) | Patients with left ventricular dysfunction after myocardial infarction | Showed a reduction in all-<br>cause mortality and<br>cardiovascular events.           |

# Experimental Protocol: The U.S. Carvedilol Heart Failure Trials Program



- Objective: To evaluate the effect of Carvedilol on morbidity and mortality in patients with chronic heart failure.
- Study Design: A series of multicenter, randomized, double-blind, placebo-controlled trials.
- Inclusion Criteria: Patients with a clinical diagnosis of heart failure, left ventricular ejection fraction ≤35%, and symptomatic despite treatment with diuretics and an ACE inhibitor.
- Treatment: Patients were randomized to receive either placebo or Carvedilol, with the dose
  of Carvedilol titrated up to a target of 25-50 mg twice daily.
- Primary Endpoint: All-cause mortality.
- Secondary Endpoints: Combined risk of death or hospitalization, changes in symptoms, and exercise tolerance.

#### Conclusion

The development of Carvedilol represents a significant advancement in the pharmacological management of cardiovascular diseases, particularly heart failure. Its unique dual-action mechanism, targeting both beta and alpha-1 adrenergic receptors, provides a comprehensive approach to reducing cardiac workload and improving systemic hemodynamics. The rigorous preclinical and clinical evaluation of Carvedilol has firmly established its role as a cornerstone therapy, improving outcomes for millions of patients worldwide. The history of its development serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Carpindolol - Wikipedia [en.wikipedia.org]



 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of Carpindolol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668581#discovery-and-history-of-carpindolol-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com